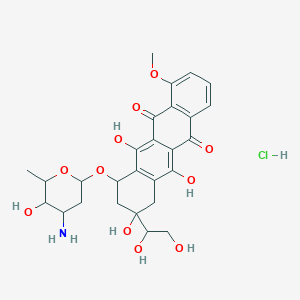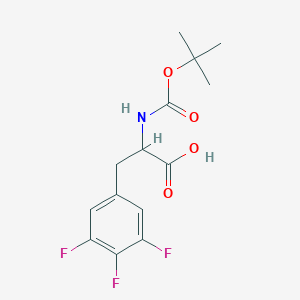
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine is a chemical compound with the molecular formula C10H13FN2O It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition of ketenes with imines, known as the Staudinger reaction. This reaction typically requires the use of a catalyst and can be carried out under mild conditions. Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild and functional group-tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-one, while reduction may yield N-(3-fluoro-4-methoxyphenyl)azetidin-3-ol.
Aplicaciones Científicas De Investigación
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential anticancer activity.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine involves its interaction with specific molecular targets. For example, it may inhibit the polymerization of tubulin, leading to the disruption of microtubule formation and induction of apoptosis in cancer cells . The compound may also interact with other proteins and enzymes, affecting various cellular pathways.
Comparación Con Compuestos Similares
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine can be compared with other similar compounds, such as:
3-fluoroazetidin-2-ones: These compounds also exhibit potent anticancer activity and inhibit tubulin polymerization.
N-(4-ethoxyphenyl)azetidin-2-ones: These compounds are synthesized through similar methods and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C10H13FN2O |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
N-(3-fluoro-4-methoxyphenyl)azetidin-3-amine |
InChI |
InChI=1S/C10H13FN2O/c1-14-10-3-2-7(4-9(10)11)13-8-5-12-6-8/h2-4,8,12-13H,5-6H2,1H3 |
Clave InChI |
NAFUIJHYXGRQJF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)NC2CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Diethyl [4-(trimethylsilyl)phenyl]phosphonate](/img/structure/B12072443.png)




![3-[(2-Chlorophenyl)methoxy]-2,2-dimethylpropanoic acid](/img/structure/B12072466.png)

![O-[(3-Chloro-4-methylphenyl)methyl]hydroxylamine](/img/structure/B12072472.png)
